Compound Description: This compound features a 2-methyl-1H-indol-3-yl moiety connected to a 4-methylphenyl group through a propenone linker. [] The crystal structure of this compound reveals the presence of N–H···O hydrogen bonds. []
Compound Description: This molecule is identified as a potential genotoxic impurity and was studied in the context of Osimertinib mesylate, an antineoplastic agent. [] It features a 1-methyl-1H-indol-3-yl group linked to a complex substituted phenylpropanamide moiety through a pyrimidine ring. []
Compound Description: This compound features a 2-methyl-1H-indol-3-yl group linked to a nicotinonitrile ring, which is further substituted with a 5-chloro-2-hydroxybenzoyl group. [] The molecule exhibits intramolecular O—H⋯O hydrogen bonding and forms inversion dimers through N—H⋯N hydrogen bonds. []
Compound Description: This series of compounds was designed based on the tubulin polymerization inhibitory effects of CA-4 analogues and indoles. [] These molecules contain a 1-methyl-1H-indol-3-yl group linked to a 3,4,5-trimethoxyphenyl group through an acetamide linker further substituted with pyrazole or triazole rings. [] Several compounds within this series showed potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []
Compound Description: This indomethacin derivative acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor and displays non-ulcerogenic anti-inflammatory activity in rats. [] It features a 5-methoxy-2-methyl-1H-indol-3-yl group, N-acylated with a phenethylacetamide group and further substituted with a 4-chlorobenzoyl group on the indole nitrogen. [] Despite its promising pharmacological profile, this compound suffers from poor metabolic stability due to extensive cytochrome P450-mediated metabolism. []
Compound Description: This series of 23 novel indole-based chalcones consists of a 2-chloro-1-methyl-1H-indol-3-yl moiety connected to various substituted aryl groups through a propenone linker. [] These compounds were synthesized through Claisen-Schmidt condensation reactions between 3-acetyl-2-chloro-N-methylindole and differently substituted aryl aldehydes. []
Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor with antitumor activity. [] It comprises a 1H-indol-3-yl group connected to a substituted phenylpropenamide moiety via an ethylamine linker. [] NVP-LAQ824 exhibits significant dose-related activity in HCT116 colon and A549 lung tumor models. []
Compound Description: This compound features a 1H-indol-3-yl group attached to a dihydrofuran ring, which is further substituted with a benzoyl group and a 4-methylphenyl group. [] The molecule exhibits intramolecular C—H⋯O interactions. []
Compound Description: This compound is a potent, non-peptidic formyl peptide receptor (FPR) agonist. [] It features a 1H-indol-3-yl group linked to a complex substituted propanamide moiety. [] A carbon-11 radiolabeled version ([11C]-(S)-1) was synthesized for positron emission tomography (PET) imaging studies but displayed low blood-brain barrier penetration. []
Compound Description: SSR126768A is a potent and selective, orally active oxytocin (OT) receptor antagonist. [] It exhibits nanomolar affinity for rat and human OT receptors and effectively antagonizes OT-induced physiological responses in various in vitro and in vivo models. []
Compound Description: This chalcone derivative was investigated as a potential antimalarial agent through molecular docking studies against Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS). [] The compound exhibited moderate binding affinity to PfDHFR-TS but primarily interacted through pi interactions. []
Compound Description: This compound is a potent, selective, and orally active vasopressin V1b receptor antagonist. [] It displays nanomolar affinity for animal and human V1b receptors and inhibits various AVP-induced responses in vivo, including corticotropin release and stress-induced anxiety-like behaviors in rodents. []
13. 2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide []
Compound Description: These two compounds are structurally similar, differing only in the substitution on the acetamide nitrogen. [] The presence of an elaborate hydrogen-bonding network in the crystal structure of 2-(1H-indol-3-yl)-2-oxoacetamide influences the torsion angle between the indole ring and the adjacent carbonyl group. []
Compound Description: SB 216763 is a selective GSK3β inhibitor that enhances the cardioprotective effects of pharmacological postconditioning with genistein and 17β-estradiol against myocardial infarction. [] It exerts its cardioprotective effects by opening mitochondrial ATP-dependent potassium channels. []
Compound Description: This compound features two 2-methyl-1H-indol-3-yl groups linked to a central azetidin-2-one ring, which is further substituted with a 4-methoxyphenyl and a phenyl group. [] The crystal structure reveals a significant dihedral angle between the two indole groups and the presence of intramolecular π–π interactions. []
Compound Description: This compound is a potent and selective factor B (FB) inhibitor identified through high-throughput screening. [] It exhibits promising activity against the alternative pathway (AP) of the complement system, a key contributor to several human diseases. []
Compound Description: This zinc(II) complex features two deprotonated Schiff base ligands derived from 2-(1H-indol-3-yl)ethan-1-amine and 4-chloro-2-hydroxybenzaldehyde. [] The zinc atom adopts a tetrahedral coordination geometry with the N,O-chelating ligands. []
Compound Description: This series of compounds, synthesized via Staudinger cycloaddition reactions, exhibits promising antibacterial, antifungal, and brine shrimp lethality. [] These molecules feature a 1-methyl-1H-indol-3-yl group attached to the 4-position of an azetidin-2-one ring, with two aryl groups at the 3-position. []
Compound Description: This compound features a 5-methoxy-2-methyl-1H-indol-3-yl group connected to a (E)-4-(dimethylamino)benzylidene group through an acetohydrazide linker. [] The crystal structure shows the formation of dimers through N—H⋯O hydrogen bonds and a three-dimensional network stabilized by additional hydrogen bonds and C—H⋯π contacts. []
Compound Description: This series of compounds features a 1H-indol-3-yl group connected to an imidazo[2,1-b][1,3,4]thiadiazole ring system. [] The imidazothiadiazole ring is further substituted with a 4-chlorobenzyl group at position 2 and various aryl groups at position 6. [] The crystal structures of these compounds reveal the formation of chains or three-dimensional frameworks through N—H⋯N and C—H⋯π interactions. []
Compound Description: This compound features a 1H-indol-3-yl group connected to a 6-bromophenolate ring through an ethylimine linker. [] The crystal structure of the compound has been determined. []
Compound Description: This compound acts as a potent, selective, and orally active 5-HT(1F) receptor agonist. [] It exhibits potential as a migraine therapy due to its ability to inhibit neurogenic dural inflammation. []
Compound Description: This series of compounds was designed as potential anticancer agents targeting the MDM2 receptor bind p53 and the Peripheral benzodiazepine receptor (PBR) protein. [] These molecules consist of an indol-3-yl glyoxylamide core with varying alkyl/aryl substitutions on the nitrogen atoms and the 2-position of the indole ring. [] Docking studies suggest that specific substitutions within this series exhibit promising binding affinity towards the target proteins. []
Compound Description: This compound features a 2-methyl-1H-indol-3-yl group connected to a 2-hydroxy-2H-indene-1,3-dione moiety. [] The crystal structure, which includes a water molecule as a packing solvent, reveals intermolecular hydrogen bonds. []
Compound Description: This compound features a 5-methoxy-2-methyl-1H-indol-3-yl group linked to a (E)-4-methoxybenzylidene group through an acetohydrazide linker. [] The crystal structure reveals a "J-shaped" conformation stabilized by intramolecular C-H⋯N hydrogen bonds. [] The molecules form dimers through N-H⋯O hydrogen bonds and further assemble into a three-dimensional network through additional hydrogen bonds. []
Compound Description: This series of compounds was synthesized by utilizing a vilsmeyer formylation reaction. [] The compounds feature a central 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde moiety linked to a substituted acetamide group. [] The synthesis involves reacting a morpholin-3-one derivative with chloroacetyl chloride followed by reaction with the imidazole-4-carbaldehyde intermediate and subsequent modification with substituted anilines. []
Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, differing in the twist of the 5-bromo-1H-indole ring. [] The crystal packing exhibits N—H⋯O hydrogen bonds, forming dimers and chains. []
Compound Description: This compound features a 1-methyl-1H-indol-3-yl group attached to a hexahydroquinoline ring system. [] The crystal structure shows the cyclohexene ring in a sofa conformation and the 1,4-dihydropyridine ring in a slight boat conformation. [] N—H⋯O and C—H⋯O hydrogen bonds contribute to the crystal packing. []
Compound Description: SAR216471 is a potent, highly selective, reversible P2Y12 antagonist with potent in vivo antiplatelet and antithrombotic activities. [] It displays significant potential as a novel antiplatelet agent due to its efficacy and unique pharmacological profile. []
Compound Description: This compound represents a potent and selective substance P (SP) antagonist with improved oral activity compared to earlier dipeptide analogs. [] Its design involved modifications to a lead dipeptide structure, focusing on the lysine, indole, and phenylalanine moieties. []
31. 2-(4-Amino-2-methyl-1H-indol-3-yl)acetic acid and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic acid derivatives []
Compound Description: These compounds represent two series of indole derivatives synthesized from the corresponding 4-amino and 6-amino-2-methyl-1H-indol-3-yl acetic acids. [] The synthesis involves the indolization of 3-acetylaminophenylhydrazone of ethyl levulinate, followed by modifications to the amino group at positions 4 and 6. []
Compound Description: This compound crystallizes with four independent molecules in the asymmetric unit. [] The crystal structure reveals intermolecular N-H⋯O hydrogen bonds and π-π stacking interactions. []
Compound Description: These papers describe different polymorphic forms of the free base and salts of N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide. [, ] The preparation of these polymorphs is achieved using various processes. [, ]
Compound Description: This compound features a 1H-indol-3-yl group connected to a spiro[indoline-3,2′-pyrrolidine] ring system through a carbonyl group. [] The pyrrolidine ring is further substituted with a thiophene ring and a carbonitrile group. [] The crystal structure highlights the conformation of the rings and the presence of N—H⋯O hydrogen bonds, forming a two-dimensional network. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.